REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2N(O)N=N[C:5]=2[CH:6]=1.[NH:11]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:13]([OH:15])=O.C1CCC([N:29]=C=NC2CCCCC2)CC1.CN([CH:41]=[O:42])C>C(Cl)Cl>[NH:11]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:13]([NH:29][O:42][CH2:41][C:5]1[CH:4]=[CH:3][CH:2]=[CH:1][CH:6]=1)=[O:15]
|
Name
|
HCl·NH2OBzl
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
TEA
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.43 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in AcOEt
|
Type
|
WASH
|
Details
|
washed successively with water, 1N-HCl, water, 10% Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (Fuji Davison BW 200, 300 g; eluted with AcOEt: n-Hexane (=1:1) mixed solvent)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)NOCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |